molecular formula C25H19N3O2 B2584081 2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one CAS No. 1359479-96-1

2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2584081
CAS No.: 1359479-96-1
M. Wt: 393.446
InChI Key: VMDDZEXMJZVNJA-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C25H19N3O2 and its molecular weight is 393.446. The purity is usually 95%.
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Scientific Research Applications

Potential Anticancer Agents

The synthesis of novel α-aminophosphonate derivatives, containing a 2-oxoquinoline structure, demonstrated moderate to high levels of antitumor activities against several cancer cell lines, indicating the potential of related compounds in cancer therapy (Fang et al., 2016).

Antimicrobial and Antifungal Activities

Compounds derived from similar structures have been tested for their antimicrobial and antifungal activities. For example, certain derivatives exhibited higher activity than standard treatments against Mycobacterium avium and M. kansasii, as well as inhibiting photosynthesis in spinach chloroplasts, indicating their potential as antimicrobial and antialgal agents (Kubicová et al., 2003).

Schiff Base Ligands and Metal Complexes

The synthesis of Schiff base ligands and their metal complexes has shown promising results in terms of thermal stability and antimicrobial activity against various bacterial and fungal species. This suggests potential applications in the development of new antimicrobial agents (El-Sonbati et al., 2016).

Aggregation-Induced Emission (AIE)

Research on Ir(III) complexes indicates potential applications in data security protection through their aggregation-induced emission properties. These properties could be utilized in the design of smart luminescent materials for various technological applications (Song et al., 2016).

Cytotoxic Activity on Human Cancer Cells

Isoquinolinequinone–amino acid derivatives were synthesized and evaluated for their cytotoxic activity against normal and cancer cell lines. The structure-activity relationships demonstrated that the location and structure of the amino acid fragment plays a significant role in cytotoxic effects, indicating potential therapeutic applications (Valderrama et al., 2016).

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-16-12-13-19(14-17(16)2)28-15-22(20-10-6-7-11-21(20)25(28)29)24-26-23(27-30-24)18-8-4-3-5-9-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDDZEXMJZVNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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